单甲基可拉维特

描述

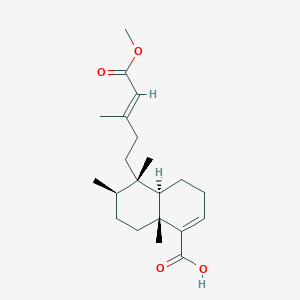

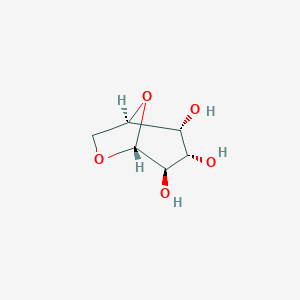

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a natural product found in Prioria balsamifera with data available.

科学研究应用

生物医学应用:智能纳米材料

单甲基可拉维特已被探索用作开发用于生物医学应用的智能纳米材料的成分。这些材料旨在对其物理、化学或生物特性进行显着可逆变化,以响应微小的环境变化。 该化合物的独特结构可能有助于增强这些纳米材料的吸收和反应性,这对靶向药物递送系统和响应性治疗剂等应用至关重要 .

抗病毒研究:SARS-CoV-2抑制

研究表明,单甲基可拉维特及其衍生物可能在抑制SARS-CoV-2(导致COVID-19的病毒)的复制中发挥作用。 研究表明,该化合物亲脂性性质和结构复杂性可以用于创建合成糖肽缀合物,这些缀合物在细胞测定中显示出对病毒复制的微摩尔抑制活性 .

核转录因子的激活

单甲基可拉维特与核转录因子的激活有关,如过氧化物酶体增殖物激活受体α(PPARα)。 这种应用在代谢调节和糖尿病和高脂血症等疾病治疗的开发中具有重要意义,其中调节PPARα是关键的治疗策略 .

纳米技术:增强物理化学功能

在纳米技术领域,单甲基可拉维特的物理化学性质,如其高表面积和摩尔消光系数,被用来创建具有改进功能的纳米级材料。 这些进步对于制造具有更高灵敏度和特异性的纳米器件和传感器特别有希望 .

仿生材料:适应环境条件

该化合物动态改变特性的能力使其成为创建仿生材料的极佳候选者。 这些材料可以像自然系统一样适应其对环境条件的行为,并且正在研究用于需要这种智能适应性的智能设备 .

药物开发:糖肽类抗生素

正在研究单甲基可拉维特的结构以开发新的糖肽类抗生素。 通过修改该化合物,研究人员旨在提高现有抗生素的疗效,可能导致治疗耐药细菌感染的突破 .

催化:提高反应效率

正在探索单甲基可拉维特的独特反应位点用于催化应用。 它在化学反应中充当催化剂或催化剂增强剂的潜力可能导致更有效的工业过程,从而降低能耗并提高产量 .

环境科学:污染物降解

最后,正在研究单甲基可拉维特降解环境污染物的能力。 它的化学结构可能促进复杂有机化合物的分解,从而促进清洁技术,并减少污染物对生态系统的影响 .

作用机制

Target of Action

The primary target of Monomethyl kolavate is the Trypanosoma brucei GAPDH enzyme (TbGAPDH) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness. GAPDH, or glyceraldehyde-3-phosphate dehydrogenase, is a key enzyme involved in glycolysis and energy production in cells.

Mode of Action

Monomethyl kolavate acts as an inhibitor of the TbGAPDH enzyme . By binding to this enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the energy production and metabolic processes within the Trypanosoma brucei parasites.

Biochemical Pathways

The inhibition of the TbGAPDH enzyme by Monomethyl kolavate affects the glycolytic pathway within the Trypanosoma brucei parasites . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. By inhibiting the TbGAPDH enzyme, Monomethyl kolavate disrupts this crucial energy-producing pathway, leading to a decrease in ATP production and ultimately causing the death of the parasites.

Result of Action

The result of Monomethyl kolavate’s action is the disruption of energy production within the Trypanosoma brucei parasites, leading to their death . This makes Monomethyl kolavate a potential candidate for the development of new treatments for diseases caused by these parasites, such as African trypanosomiasis.

生化分析

Biochemical Properties

Monomethyl kolavate interacts with the TbGAPDH enzyme, a key enzyme in the glycolytic pathway . The nature of this interaction is inhibitory, with Monomethyl kolavate binding to the enzyme and reducing its activity .

Cellular Effects

The effects of Monomethyl kolavate on cellular processes are primarily related to its inhibition of the TbGAPDH enzyme . By inhibiting this enzyme, Monomethyl kolavate can potentially disrupt the glycolytic pathway, affecting energy production and other downstream processes .

Molecular Mechanism

Monomethyl kolavate exerts its effects at the molecular level through its interaction with the TbGAPDH enzyme . It binds to the enzyme, inhibiting its activity and thereby disrupting the glycolytic pathway .

Metabolic Pathways

Monomethyl kolavate is involved in the glycolytic pathway through its interaction with the TbGAPDH enzyme

属性

IUPAC Name |

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSRPQULZAXRF-LIECZFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)

![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)